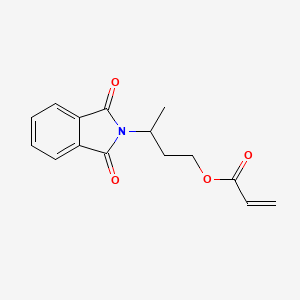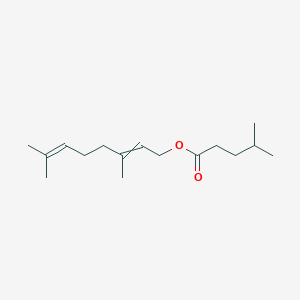![molecular formula C21H20O3 B14279839 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one CAS No. 134270-03-4](/img/structure/B14279839.png)
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: , also known by its chemical formula C21H18O2, is an intriguing organic compound. Its structure consists of a cycloheptanone ring with two pendant phenyl groups, each containing a hydroxyl group. Let’s explore its synthesis, properties, and applications.
Vorbereitungsmethoden
a. Synthetic Routes: One notable synthetic route involves a solid/solid aldolization–crotonization reaction on a supramolecular complex under microwave irradiation . This method provides selective and efficient access to the compound.
b. Reaction Conditions: The reaction typically utilizes permethylated γ-cyclodextrin as a host molecule, forming an intermediate host–guest complex with (Z)-2-(4-cyanobenzylidene)cycloheptan-1-one. The crystal structure of this complex sheds light on the underlying mechanism.
c. Industrial Production: While industrial-scale production methods may vary, the synthetic route mentioned above offers a promising approach for large-scale synthesis.
Analyse Chemischer Reaktionen
a. Reactivity: 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one can undergo various reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents can be introduced at the phenyl rings.
Reagents: Commonly used reagents include oxidizing agents (e.g., KMnO), reducing agents (e.g., NaBH), and Lewis acids.
Major Products: These reactions yield derivatives with altered functional groups, such as hydroxyl-substituted or halogenated compounds.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one finds applications in:
Chemistry: As a building block for designing novel materials.
Biology: Investigating its interactions with biological macromolecules.
Medicine: Potential therapeutic applications, including tissue-plasminogen activator (t-PA) antagonism.
Industry: Its unique structure may inspire new materials or catalysts.
Wirkmechanismus
The compound’s effects likely involve interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
While 2,7-Bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one stands out due to its structure, similar compounds include:
2,2-Bis(4-hydroxyphenyl)butane: (CAS: 77-40-7)
2-[(4-hydroxyphenyl)methylidene]cycloheptan-1-one: (CAS: 61078-49-7)
Eigenschaften
CAS-Nummer |
134270-03-4 |
|---|---|
Molekularformel |
C21H20O3 |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
2,7-bis[(4-hydroxyphenyl)methylidene]cycloheptan-1-one |
InChI |
InChI=1S/C21H20O3/c22-19-9-5-15(6-10-19)13-17-3-1-2-4-18(21(17)24)14-16-7-11-20(23)12-8-16/h5-14,22-23H,1-4H2 |
InChI-Schlüssel |
OZSTVAGLOMYPML-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=CC2=CC=C(C=C2)O)C(=O)C(=CC3=CC=C(C=C3)O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


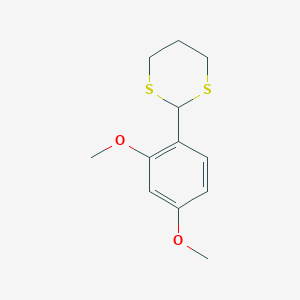
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)

![1-{5-[2-(Benzyloxy)ethyl]-4-methyl-1,3-thiazol-2-yl}-2-phenylethan-1-one](/img/structure/B14279796.png)
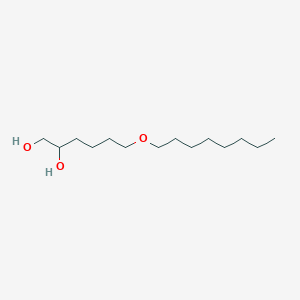
![[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane](/img/structure/B14279804.png)
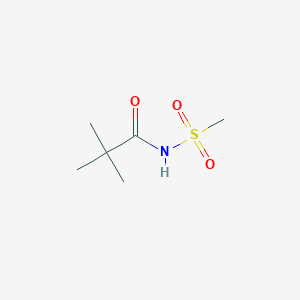
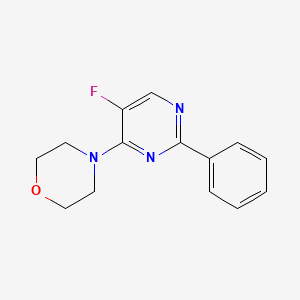

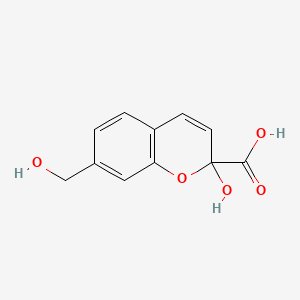
![2-Furancarboxaldehyde, 5-[[[(phenylamino)carbonyl]oxy]methyl]-](/img/structure/B14279853.png)
